Tembotrione
Overview
Description
Tembotrione is a triketone herbicide developed by Bayer Crop Science Co., Ltd. It is widely used in Europe, the United States, and other regions for controlling broad-leaved and poaceae weeds in corn fields. This compound is known for its high selectivity and systemic action, making it an effective post-emergence herbicide .
Preparation Methods
The synthesis of tembotrione involves several key steps. One method includes the reaction of sodium 2,2,2-trifluoroethanolate with 2-chloro-3-bromoethyl-4-methylsulfonylpropyl methyl benzoate. The resulting product, 2-chloro-3-trifluoroethoxy methyl-4-methyl sulfone chloride benzoic acid, is then condensed and rearranged with 1,3-cyclohexanedione to produce this compound .
In industrial production, this compound is prepared using high-performance liquid chromatography on a reversed-phase column (C18) with ultraviolet detection at 284 nanometers and external standardization. The process involves the use of acetonitrile, phosphoric acid, and water as reagents .
Chemical Reactions Analysis
Tembotrione undergoes various chemical reactions, including hydrolysis, photolysis, soil degradation, and adsorption. It is stable in acidic, neutral, and alkaline conditions with half-lives ranging from 231 to 289 days. The photolysis half-lives of this compound are between 112 and 158 days in different pH buffer solutions and on soil surfaces .
Common reagents used in these reactions include acetonitrile, phosphoric acid, and water. The major products formed from these reactions are degradation products that persist in soil and water, indicating the compound’s stability and potential environmental impact .
Scientific Research Applications
Tembotrione has a wide range of scientific research applications. In agriculture, it is used to control weeds in corn fields, improving crop yield and quality. Studies have shown that this compound increases the total chlorophyll, carotenoids, and carbohydrate content in maize leaves, contributing to better crop health and productivity .
In environmental science, this compound’s degradation, adsorption, and bioaccumulation properties are studied to evaluate its environmental impact and safety. Research has demonstrated that this compound has a low risk of bioaccumulation in aquatic organisms, making it relatively safe for use in agriculture .
In toxicology, this compound’s endocrine-disrupting potential is investigated. Studies on Wistar rats have shown that this compound affects hormone levels, suggesting its potential as a pro-estrogenic or estrogen agonistic compound .
Mechanism of Action
Tembotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme catalyzes the transformation of p-hydroxyphenylpyruvate to homogentisic acid, a precursor for vitamin E (α-tocopherol) and plastoquinone biosynthesis. By inhibiting HPPD, this compound disrupts the production of essential compounds, leading to the death of targeted weeds .
Comparison with Similar Compounds
Tembotrione belongs to the triketone class of herbicides, which also includes compounds such as mesotrione, topramezone, and isoxaflutole. Compared to these similar compounds, this compound is unique in its high selectivity and systemic action, making it highly effective against a broad spectrum of weeds .
Mesotrione: Another triketone herbicide that inhibits HPPD. It is used for controlling broadleaf weeds in corn and other crops.
Topramezone: A triketone herbicide with a similar mode of action, used for post-emergence control of broadleaf and grass weeds in corn.
Isoxaflutole: A pre-emergence herbicide that also inhibits HPPD, used for controlling broadleaf and grass weeds in corn and other crops.
This compound’s unique properties, such as its stability and low bioaccumulation risk, make it a valuable herbicide in modern agriculture .
Properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQAXCIUEPFPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047037 | |
Record name | Tembotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.56 at 20 °C | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia). | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Beige powder | |
CAS No. |
335104-84-2 | |
Record name | Tembotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tembotrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tembotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMBOTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
123 °C, MP: 117 °C | |
Record name | Tembotrione | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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